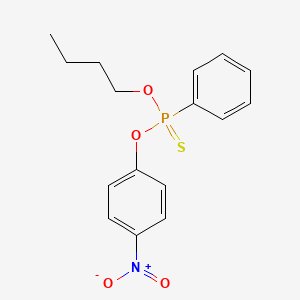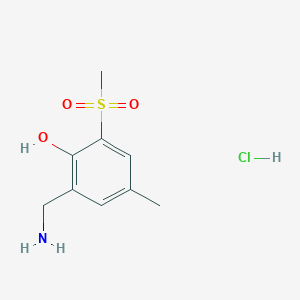
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a methylsulfonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction often requires a catalyst, such as palladium or platinum, and hydrogen gas under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the sulfonyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the sulfonyl group.
4-(Aminomethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
2-(Aminomethyl)oxazoline: Contains an oxazoline ring instead of a phenol ring.
Uniqueness
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is unique due to the presence of both the aminomethyl and methylsulfonyl groups on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
88041-33-2 |
|---|---|
Molecular Formula |
C9H14ClNO3S |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-3-7(5-10)9(11)8(4-6)14(2,12)13;/h3-4,11H,5,10H2,1-2H3;1H |
InChI Key |
GWHHHBARZUEVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


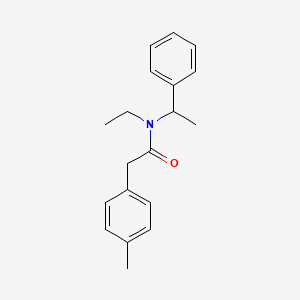
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
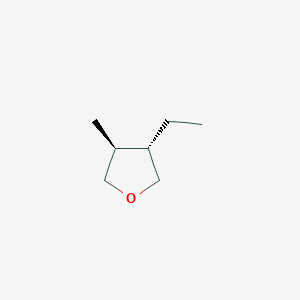
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
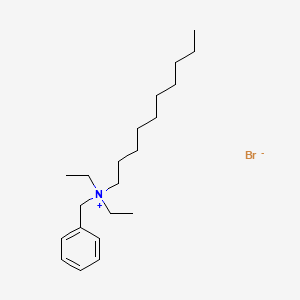
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)


